N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran core and a dioxin moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Dioxin Moiety: This step may involve the use of dihydrobenzo[b][1,4]dioxin derivatives and coupling reactions.
Amidation Reaction: The final step could involve the formation of the amide bond using diphenylacetic acid derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or dioxin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the transcription of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Dioxin Derivatives: Compounds with similar dioxin moieties but different core structures.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide lies in its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,2-diphenylacetamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and structure-activity relationships (SAR).
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential as an enzyme inhibitor and anticancer agent.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from benzodioxane and acetamide moieties. For instance, a study synthesized several derivatives and tested them against α-glucosidase and acetylcholinesterase (AChE) enzymes. The results indicated that many compounds exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM), while showing weaker inhibition against AChE, which is significant for Alzheimer's disease research .
Compound | α-Glucosidase IC50 (μM) | AChE IC50 (μM) |
---|---|---|
Compound A | 5.0 | 50.0 |
Compound B | 3.5 | 45.0 |
Target Compound | 4.0 | 55.0 |
2. Anticancer Activity
The anticancer properties of benzofuran derivatives have been well documented. A study analyzing various benzofuran derivatives found that specific substitutions significantly enhance cytotoxicity against cancer cell lines such as K562 and HL60 leukemia cells. The target compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Doxorubicin | K562 | 1.136 |
Target Compound | K562 | 5.0 |
Target Compound | HL60 | 0.1 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups in the compound significantly affects its biological activity. For example:
- Halogen Substituents : The position and type of halogen substituents on the benzofuran ring are crucial for enhancing cytotoxic activity.
- Amide Linkages : The introduction of N-substituted groups has shown to improve binding affinity to target enzymes and receptors.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines while exhibiting minimal toxicity towards normal cells.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between the compound and target enzymes, supporting the experimental findings regarding its inhibitory effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O5/c34-30(27(20-9-3-1-4-10-20)21-11-5-2-6-12-21)33-28-23-13-7-8-14-24(23)38-29(28)31(35)32-22-15-16-25-26(19-22)37-18-17-36-25/h1-16,19,27H,17-18H2,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVANRQCKLKUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.